A-1 Nipecotamide

Platelet aggregation Antithrombotic IC50

A-1 Nipecotamide (CAS 10059-97-9), chemically designated α,α′-bis[3-(N,N‑diethylcarbamoyl)piperidino]-p‑xylene, is a racemic bis‑nipecotamide that functions as an antithrombotic platelet aggregation inhibitor. Unlike simple nipecotic acid derivatives that target GABA transporters, A‑1 operates through a cAMP‑elevating mechanism in human platelets, suppressing intraplatelet Ca²⁺ mobilization and inhibiting aggregation induced by ADP, PAF, and collagen.

Molecular Formula C28H46N4O2
Molecular Weight 470.7 g/mol
CAS No. 10059-97-9
Cat. No. B159134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1 Nipecotamide
CAS10059-97-9
SynonymsA-1 nipecotamide
A-1C nipecotamide
alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide
alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene
BDCPX
GT-12
Molecular FormulaC28H46N4O2
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC
InChIInChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3
InChIKeyUYTJVLIRSXKFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-1 Nipecotamide (10059-97-9): Structural, Pharmacological, and Procurement Baseline for the Antiplatelet Bis-Nipecotamide


A-1 Nipecotamide (CAS 10059-97-9), chemically designated α,α′-bis[3-(N,N‑diethylcarbamoyl)piperidino]-p‑xylene, is a racemic bis‑nipecotamide that functions as an antithrombotic platelet aggregation inhibitor . Unlike simple nipecotic acid derivatives that target GABA transporters, A‑1 operates through a cAMP‑elevating mechanism in human platelets, suppressing intraplatelet Ca²⁺ mobilization and inhibiting aggregation induced by ADP, PAF, and collagen . The compound is most commonly supplied as its dihydrobromide salt (CAS 2128-88-3) .

Why Generic Substitution Fails for A-1 Nipecotamide: Stereochemical, Functional, and Structural Differentiation


Nipecotamides as a class exhibit profound stereoselectivity in their antiplatelet actions; individual enantiomers and diastereomers of bis‑nipecotamides differ in potency by up to 10‑fold . The racemic mixture A‑1 is pharmacologically and toxicologically distinct from its meso diastereomer A‑1C, which demonstrates superior potency and longer duration of action ex vivo in the dog and enhanced protection against thromboembolic death in mice . Furthermore, oxidation of the benzylic carbon atoms of A‑1 to yield A‑40K abolishes ADP‑antagonist potency while selectively retaining PAF‑antagonist activity . Simple mono‑nipecotamides (e.g., nipecotic acid amide) lack the bis‑structure required for the bivalent interaction with platelet anionic sites spaced approximately 7 Å apart , rendering them ineffective as substitutes for the bis‑nipecotamide pharmacophore. Therefore, neither stereochemical variants nor mono‑nipecotamide analogs can reliably replace A‑1 in experimental or procurement protocols without extensive re‑validation.

A-1 Nipecotamide (10059-97-9) Head‑to‑Head Quantitative Evidence for Procurement Decisions


In Vitro Antiplatelet Potency of A-1 Against ADP and PAF Compared with Single‑Agent Baseline

A‑1 inhibited ADP‑induced human platelet aggregation with an IC50 of 44.5 μM and PAF‑induced aggregation with an IC50 of 21.2 μM in vitro . These values provide the baseline antiplatelet potency for the racemic bis‑nipecotamide against two complementary aggregation pathways. While direct head‑to‑head data with a clinically established comparator such as aspirin are not available for ADP‑induced aggregation in this assay, the PAF‑pathway potency (IC50 = 21.2 μM) distinguishes A‑1 from many conventional antiplatelet agents that primarily target the cyclooxygenase or P2Y12 pathways.

Platelet aggregation Antithrombotic IC50

Supra‑Additive Synergy with Aspirin: IC50 Reduction from 46.25 μM to 18.4 μM

Concurrent addition of A‑1 and aspirin to human platelet suspensions produced supra‑additive inhibition of aggregation. The IC50 of racemic A‑1 declined from 46.25 μM (alone) to 18.4 μM in the presence of aspirin, representing a 2.5‑fold enhancement of potency . In vivo, coadministration of the meso diastereomer A‑1C with aspirin produced a 2‑fold reduction in the ED50 for protection against collagen‑epinephrine‑induced thromboembolic death in mice, and the therapeutic index increased by a factor of 2.2 due to a slight reduction in toxicity . Racemic A‑1 and A‑1C behaved similarly with respect to in vitro synergy with aspirin .

Drug synergy Aspirin Combination antiplatelet therapy

Diastereomer‑Dependent Potency: A‑1C (Meso) Superiority Over Racemic A‑1 in Ex Vivo and In Vivo Models

The meso diastereomer A‑1C was directly compared with the racemic diastereomeric mixture A‑1 (containing R,R‑, S,S‑, and R,S‑isomers). In the dog ex vivo model, A‑1C exhibited superior potency and longer duration of action than A‑1 in inhibiting collagen‑induced platelet aggregation . In the mouse in vivo model, A‑1C was more potent and longer‑acting than A‑1 in protecting animals from collagen + epinephrine‑induced thromboembolic death .

Stereochemistry Ex vivo pharmacology Diastereomer comparison

PAF Receptor Competitive Inhibition: A‑1C Binding Affinity (Ki = 19.28 μM) Versus Functional Oxidation Analog A‑40K

Double reciprocal plots of ³H‑PAF binding to gel‑filtered human platelets in the presence and absence of A‑1C indicated competitive inhibition at the PAF receptor, with a calculated Ki of 19.28 μM . Critically, oxidation of A‑1's benzylic carbon atoms to form A‑40K (1,4‑bis[3‑(N,N‑diethylcarbamoyl)piperidino]benzenedicarboxamide) resulted in a remarkable loss of ADP‑antagonist potency while retaining PAF‑antagonist activity , demonstrating functional divergence between structurally related nipecotamides.

PAF receptor Competitive inhibition Binding affinity

In Vivo Efficacy and Safety Window: ED50 = 164 μmol/kg, LD50 = 691 μmol/kg, Therapeutic Index = 4.2

In the mouse collagen‑epinephrine thromboembolism model, the ED50 of A‑1 for protection against lethal thromboembolism was 164 μmol/kg, while the acute LD50 was 691 μmol/kg, yielding a therapeutic index (TI) of 4.2 . When A‑1C was coadministered with low‑dose aspirin, the ED50 was reduced 2‑fold and the TI increased by a factor of 2.2 (from 4.2 to approximately 9.2) due to slightly reduced toxicity . These in vivo parameters provide quantitative benchmarks for risk‑benefit evaluation relative to other antithrombotic agents.

In vivo efficacy Acute toxicity Therapeutic index

Enantioselectivity of Bis‑Nipecotamides: 10‑Fold Potency Difference Between Optical Antipodes in Collagen‑Induced Aggregation

Resolution of racemic bis‑nipecotamide 2 into its optical antipodes revealed that 2C‑(+) was 10‑fold more potent than 2A‑(−) in inhibiting collagen‑induced human platelet aggregation (IC50 = 0.96 μM vs. no IC50 reported for 2A‑(−); the meso diastereomer 2B‑(0) had intermediate activity) . For ADP‑induced aggregation, 2C‑(+) was 6‑fold more active than 2A‑(−) . While these specific data pertain to the N‑benzyl‑N‑methylcarbamoyl analog (2) rather than the N,N‑diethylcarbamoyl analog A‑1, the principle of enantioselective antiplatelet action is a class‑level characteristic of bis‑nipecotamides and directly applicable to the stereochemical management of A‑1.

Enantioselectivity Chiral pharmacology Structure-activity relationship

A-1 Nipecotamide (10059-97-9): Evidence‑Based Research and Industrial Application Scenarios


In Vitro Platelet Aggregation Screening for Novel Antithrombotic Discovery Programs

A‑1 serves as a well‑characterized positive control for ADP‑ and PAF‑induced human platelet aggregation assays, with established IC50 values of 44.5 μM (ADP) and 21.2 μM (PAF) . Its dual‑pathway inhibition profile and documented synergy with aspirin (IC50 reduction from 46.25 μM to 18.4 μM) make it a benchmark comparator for screening novel bis‑nipecotamide analogs and non‑nipecotamide antiplatelet candidates.

In Vivo Mouse Thromboembolism Model for Preclinical Efficacy and Toxicology

The quantitative in vivo parameters for A‑1 — ED50 = 164 μmol/kg, LD50 = 691 μmol/kg, and therapeutic index = 4.2 — provide a validated benchmark for evaluating next‑generation antithrombotic agents in the collagen‑epinephrine mouse thromboembolism model. The demonstrated 2‑fold ED50 reduction and 2.2‑fold therapeutic index improvement upon aspirin coadministration support its use in combination therapy proof‑of‑concept studies.

Ex Vivo Dog Platelet Aggregation Model for Translational Pharmacology

The documented superiority of the meso diastereomer A‑1C over racemic A‑1 in the dog ex vivo collagen‑induced platelet aggregation model positions this compound series for translational studies in large‑animal cardiovascular pharmacology. Procurement of chirally resolved A‑1C (rather than the racemic mixture) is indicated for maximizing pharmacodynamic effect and minimizing inter‑subject variability.

PAF Receptor Competitive Binding Assays for Mechanistic Profiling

A‑1C has been validated as a competitive PAF receptor antagonist with a Ki of 19.28 μM in ³H‑PAF binding assays using gel‑filtered human platelets . The structural analog A‑40K, which lacks ADP‑antagonist activity while retaining PAF‑antagonist activity , can be used in tandem with A‑1 to dissect the relative contributions of ADP‑ versus PAF‑pathway inhibition in platelet functional responses.

Quote Request

Request a Quote for A-1 Nipecotamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.